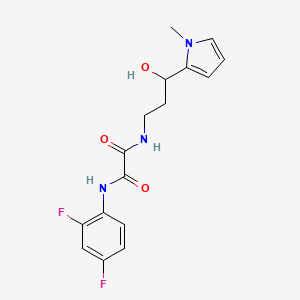

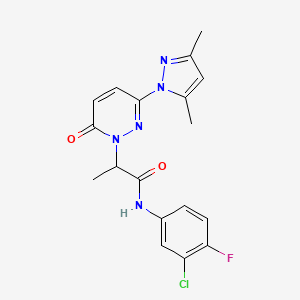

![molecular formula C15H10FN3O4S B2528342 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865175-34-4](/img/structure/B2528342.png)

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Solid-Phase Synthesis

Solid-phase synthesis techniques have been employed to create benzodiazepinones, a class of compounds related to the requested chemical, showcasing the method's utility in generating complex molecules with potential pharmacological activities. This technique involves tethering starting materials to a solid support, facilitating purification processes and enabling the sequential addition of reagents to build complex structures efficiently (Lee, Gauthier, & Rivero, 1999).

Co-Crystal Formation

Research into the formation of co-crystals, particularly with pharmaceuticals, has highlighted the importance of structural manipulation to alter mechanical properties, which can directly impact drug delivery methods. The creation of theophylline co-crystals with various carboxylic acids and amides demonstrates the potential for designing drugs with tailored release profiles and stability (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).

Antimicrobial Applications

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activity. This research underscores the importance of fluorine atoms in enhancing the antimicrobial properties of these compounds, providing a pathway for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anti-Infective Drug Development

Thiazolides, a novel class of anti-infective drugs, have been effective against a broad range of pathogens, including viruses, bacteria, and protozoan parasites. The exploration of nitazoxanide and its derivatives showcases the potential of these compounds in developing treatments for a variety of infectious diseases (Hemphill, Müller, & Müller, 2012).

Anticancer Research

Compounds with structural similarities to the requested chemical have been explored for their potential anticancer activities. The investigation into 2-anilinopyridine-3-acrylamides, for example, has identified molecules with potent activity against human lung adenocarcinoma cell lines. These studies contribute to the understanding of how structural modifications can influence the biological activity and therapeutic potential of these compounds (Kamal, Ashraf, Khan, Nimbarte, Faazil, Reddy, & Taj, 2014).

Mechanism of Action

Target of Action

Compounds with a benzothiazole ring, like “(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide”, are often associated with anticancer and antibacterial activities . They may target specific proteins or enzymes in cancer cells or bacteria, disrupting their normal function.

properties

IUPAC Name |

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O4S/c1-2-7-18-10-4-3-9(16)8-12(10)24-15(18)17-14(20)11-5-6-13(23-11)19(21)22/h2-6,8H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECHNRUKKKFNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

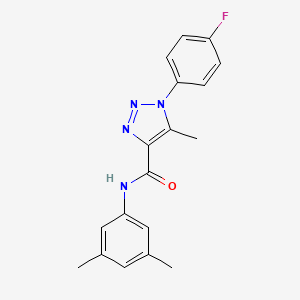

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

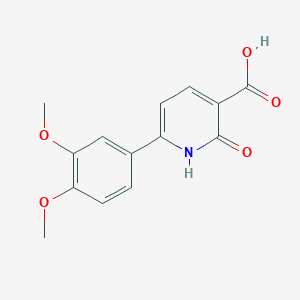

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

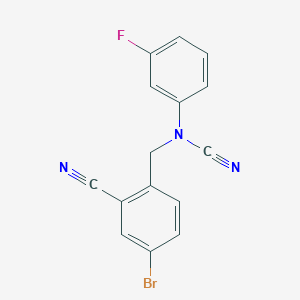

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)